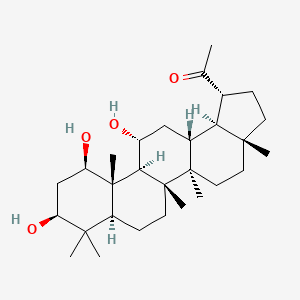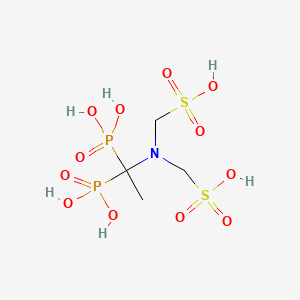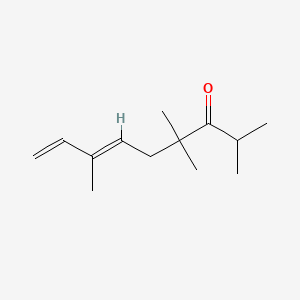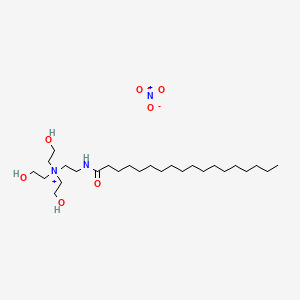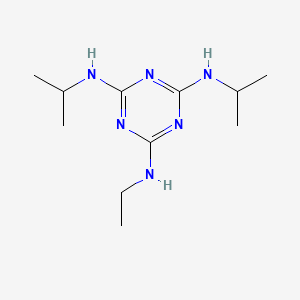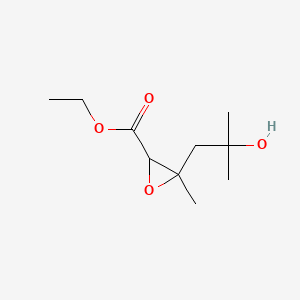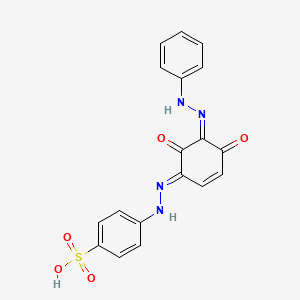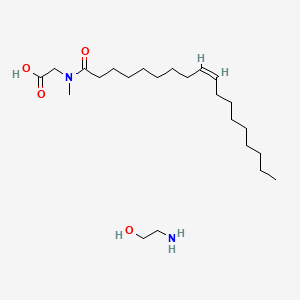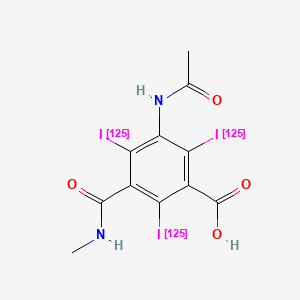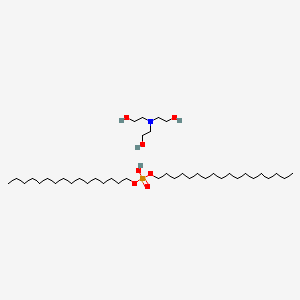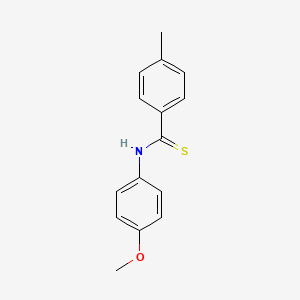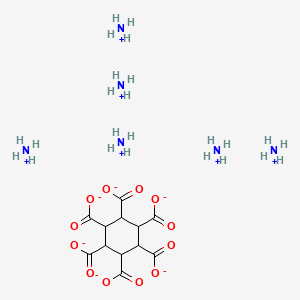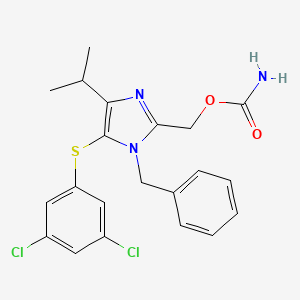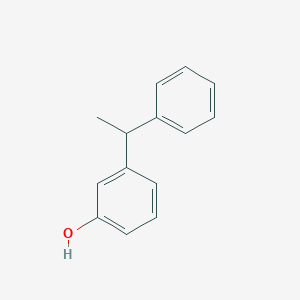
3-(1-Phenylethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Phenylethyl)phenol is an organic compound belonging to the class of phenols It is characterized by a phenol group attached to a benzene ring, which is further substituted with a 1-phenylethyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylethyl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Phenylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Corresponding alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(1-Phenylethyl)phenol involves its interaction with cellular components, leading to various biological effects. In cancer research, it has been shown to induce apoptosis through the activation of specific signaling pathways and the disruption of mitochondrial function . The compound’s phenolic structure allows it to interact with cellular proteins and enzymes, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Phenol: The parent compound with a simpler structure.
4-(1-Phenylethyl)phenol: A positional isomer with the 1-phenylethyl group at the fourth position.
2-(1-Phenylethyl)phenol: Another positional isomer with the 1-phenylethyl group at the second position.
Uniqueness: 3-(1-Phenylethyl)phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the 1-phenylethyl group can affect the compound’s ability to undergo electrophilic aromatic substitution reactions and its interaction with biological targets.
Propriétés
Numéro CAS |
1529462-36-9 |
|---|---|
Formule moléculaire |
C14H14O |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
3-(1-phenylethyl)phenol |
InChI |
InChI=1S/C14H14O/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-11,15H,1H3 |
Clé InChI |
YIRXHCFQVQYKCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


